4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the amino group and the thiolan ring in this compound suggests potential reactivity and functionality in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a thiol-containing compound with a triazine precursor in the presence of a base. The reaction conditions might include:
- Temperature: 50-100°C
- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Continuous flow reactors for better control of reaction conditions
- Use of high-purity starting materials
- Implementation of purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Reduced triazine derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(2-methylthio)-1,3,5-triazine-2-one: Similar structure but with a different substituent.
4-Amino-6-(2-ethylthiolan-2-yl)-1,3,5-triazine-2-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the specific combination of the amino group, thiolan ring, and triazine core
Properties
Molecular Formula |
C8H12N4OS |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-amino-6-(2-methylthiolan-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4OS/c1-8(3-2-4-14-8)5-10-6(9)12-7(13)11-5/h2-4H2,1H3,(H3,9,10,11,12,13) |
InChI Key |
RXOLRWPGGBWUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCS1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.